Aranciamycin

Description

Properties

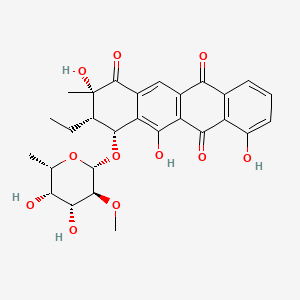

IUPAC Name |

(2S,3S,4R)-4-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-3-ethyl-2,5,7-trihydroxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30O11/c1-5-14-24(39-27-25(37-4)23(34)19(30)10(2)38-27)18-13(26(35)28(14,3)36)9-12-17(22(18)33)21(32)16-11(20(12)31)7-6-8-15(16)29/h6-10,14,19,23-25,27,29-30,33-34,36H,5H2,1-4H3/t10-,14-,19+,23+,24+,25-,27+,28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCCFHRHXSWAMU-LMIDJTKLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C2=C(C3=C(C=C2C(=O)C1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5C(C(C(C(O5)C)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H](C2=C(C3=C(C=C2C(=O)[C@@]1(C)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)C)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Aranciamycin: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin is a naturally occurring anthracycline antibiotic produced by various species of Streptomyces, most notably Streptomyces echinatus.[1] As a member of the anthracycline class of compounds, it shares a characteristic tetracyclic ring structure and has garnered significant interest for its biological activities. Aranciamycin and its analogues have demonstrated promising antitumor and antibacterial properties, particularly against Gram-positive bacteria.[1][2] Furthermore, it has been identified as a potent inhibitor of collagenase, suggesting potential applications in conditions characterized by excessive collagen degradation.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Aranciamycin, with a focus on the experimental protocols and quantitative data relevant to researchers in the field of natural product drug discovery.

Physicochemical Properties

Aranciamycin is an orange, solid compound.[2] Its core structure consists of an aglycone, aranciamycinone, linked to a deoxy sugar moiety, 2-O-methyl-L-rhamnose.[1] The physicochemical properties of Aranciamycin A are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₈O₁₂ | [3] |

| Molecular Weight | 544.5 g/mol | [3] |

| Appearance | Orange solid | [2] |

| Solubility | Soluble in methanol (B129727) or DMSO | [2] |

| Purity (typical) | >95% by HPLC | [2] |

| Long-term Storage | -20°C | [2] |

Production and Isolation of Aranciamycin

The production of Aranciamycin is achieved through the fermentation of a producing Streptomyces strain, followed by extraction and purification of the target compound from the fermentation broth.

Experimental Protocol: Fermentation

This protocol is a representative example for the cultivation of an Aranciamycin-producing Streptomyces strain. Optimization of media components and fermentation parameters is often necessary for maximizing yield.

-

Inoculum Preparation:

-

Prepare a seed culture medium (e.g., ISP-2 broth: 4 g/L yeast extract, 10 g/L malt (B15192052) extract, 4 g/L dextrose, pH 7.0).

-

Inoculate the seed medium with a spore suspension or a vegetative mycelial stock of the Streptomyces strain.

-

Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 200-250 rpm until a dense culture is obtained.

-

-

Production Fermentation:

-

Prepare the production medium. A representative medium composition is as follows: 10 g/L glucose, 4 g/L yeast extract, 4 g/L meat extract, 4 g/L peptone, and 2 g/L NaCl, with the pH adjusted to 7.5.

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 30°C for 5-7 days with vigorous aeration and agitation (e.g., 200-250 rpm in a baffled flask).

-

Monitor the production of Aranciamycin periodically by analytical techniques such as HPLC.

-

Experimental Protocol: Extraction and Purification

The following is a general procedure for the extraction and purification of Aranciamycin from the fermentation broth.

-

Harvesting and Extraction:

-

At the end of the fermentation, separate the mycelial biomass from the culture broth by centrifugation or filtration.

-

Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297), twice.

-

Extract the mycelial biomass with methanol or acetone (B3395972) to recover intracellular Aranciamycin.

-

Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or chloroform).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing Aranciamycin.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing Aranciamycin and concentrate them.

-

Further purify the enriched fraction by preparative reverse-phase HPLC (e.g., on a C18 column) using a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient, to obtain pure Aranciamycin.

-

-

Visualization of Experimental Workflow

Caption: Workflow for the production and isolation of Aranciamycin.

Structure Elucidation

The structure of Aranciamycin and its analogues is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Spectroscopic Data

The following tables present representative ¹H and ¹³C NMR data for an Aranciamycin analogue, Aranciamycin Anhydride, in CDCl₃.[1]

Table 1: ¹H NMR Data for Aranciamycin Anhydride

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ... | ... | ... | ... |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Data for Aranciamycin Anhydride

| Position | Chemical Shift (δ, ppm) |

| ... | ... |

| ... | ... |

Note: The complete, specific peak assignments for Aranciamycin A were not available in the initial search results. The data for Aranciamycin Anhydride serves as a representative example of the type of data required for structural elucidation.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition. For Aranciamycin (C₂₇H₂₈O₁₂), the expected exact mass would be approximately 544.1581.

Biosynthesis of Aranciamycin

Aranciamycin is a type II polyketide, synthesized by a multi-enzyme complex known as a polyketide synthase (PKS). The biosynthesis involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes a series of cyclizations, reductions, and tailoring reactions to form the final anthracycline scaffold. This aglycone is then glycosylated with a modified sugar.

Putative Biosynthetic Pathway

-

Polyketide Chain Assembly: The biosynthesis is initiated with a starter unit (likely acetyl-CoA) and is extended by the sequential addition of nine malonyl-CoA extender units by the minimal PKS (ketosynthase, chain length factor, and acyl carrier protein).

-

Cyclization and Aromatization: The polyketide chain undergoes a series of regiospecific cyclizations and aromatizations catalyzed by cyclases and aromatases to form the tetracyclic ring structure of the aglycone.

-

Tailoring Reactions: The aglycone undergoes several post-PKS modifications, including hydroxylation, methylation, and oxidation, catalyzed by tailoring enzymes such as oxygenases and methyltransferases.

-

Glycosylation: A deoxysugar, derived from a primary metabolite like glucose-1-phosphate, is synthesized and activated as a nucleotide diphosphate (B83284) sugar. A glycosyltransferase then attaches this sugar to the aglycone at a specific hydroxyl group.

Visualization of Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of Aranciamycin.

Biological Activity and Mechanism of Action

Aranciamycin exhibits significant biological activities, including antitumor and collagenase inhibitory effects.

Antitumor Activity

Aranciamycin and its analogues have demonstrated cytotoxicity against various cancer cell lines.

Table 3: Antitumor Activity of Aranciamycin Analogues

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Aranciamycin Analogue 3 | K562 | 22.0 ± 0.20 | [3] |

| Aranciamycin Analogue 5 | K562 | 1.80 ± 0.01 | [3] |

| Aranciamycin Analogue 6 | K562 | 12.1 ± 0.07 | [3] |

The antitumor mechanism of anthracyclines like Aranciamycin is generally attributed to their ability to intercalate into DNA, thereby disrupting DNA replication and transcription, and to inhibit the enzyme topoisomerase II, which leads to DNA strand breaks and apoptosis.

Visualization of Putative Antitumor Signaling Pathway

Caption: Proposed mechanism of antitumor action of Aranciamycin.

Collagenase Inhibition

Aranciamycin has been shown to be a potent inhibitor of Clostridium histolyticum collagenase.

Table 4: Collagenase Inhibitory Activity of Aranciamycin A

| Enzyme | IC₅₀ | Reference |

| Clostridium histolyticum collagenase | 3.7 x 10⁻⁷ M | [2] |

The mechanism of collagenase inhibition by Aranciamycin is an area of ongoing research but may involve chelation of the zinc ion essential for the catalytic activity of this metalloproteinase.

Conclusion

Aranciamycin, a member of the anthracycline family isolated from Streptomyces species, continues to be a compound of significant scientific interest due to its diverse biological activities. Its potential as an antitumor agent and a collagenase inhibitor warrants further investigation. The methodologies outlined in this guide provide a framework for the production, isolation, and characterization of Aranciamycin and its analogues. Future research efforts may focus on the elucidation of the complete biosynthetic pathway to enable combinatorial biosynthesis of novel derivatives with improved therapeutic properties, as well as a more detailed investigation into its molecular mechanisms of action to identify new therapeutic targets.

References

Aranciamycin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin is a naturally occurring anthracycline antibiotic isolated from Streptomyces species.[1] This document provides a detailed overview of its chemical structure, physicochemical properties, and biological activities. It includes a summary of its discovery, methods for its isolation and characterization, and an exploration of its potential as an anticancer and antimicrobial agent. All quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide outlines detailed experimental protocols for key biological assays and visualizes the proposed mechanisms of action through signaling pathway and workflow diagrams.

Chemical Structure and Properties

Aranciamycin is a glycosidic anthracycline characterized by a tetracyclic aglycone linked to a deoxy sugar moiety.

Chemical Structure

The chemical structure of Aranciamycin was elucidated through extensive spectroscopic analysis, including UV-Vis, IR, NMR (¹H, ¹³C, COSY, HSQC, HMBC), and mass spectrometry.[2][3] The core structure consists of a naphthacenequinone chromophore, which is characteristic of the anthracycline class of compounds.

IUPAC Name: (2S,3S,4R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione

CAS Number: 72389-06-1

Molecular Formula: C₂₇H₂₈O₁₂

Molecular Weight: 544.5 g/mol

Physicochemical Properties

A summary of the known physicochemical properties of Aranciamycin and its analogue Aranciamycin A is presented in Table 1.

Table 1: Physicochemical Properties of Aranciamycin and Aranciamycin A

| Property | Aranciamycin | Aranciamycin A | Reference(s) |

| Appearance | Orange-yellow solid | Orange solid | [4][5] |

| Solubility | Soluble in methanol, DMSO | Soluble in methanol, DMSO | [5] |

| UV-Vis λmax (nm) | Not Reported | 226, 260, 433 | Not Reported |

| Purity | Not Reported | >95% by HPLC | [5] |

| Long-term Storage | Not Reported | -20°C | [5] |

Isolation and Purification

Aranciamycin is a secondary metabolite produced by certain strains of Streptomyces, notably Streptomyces echinatus.[4] The isolation and purification process is critical for obtaining a pure compound for structural elucidation and biological testing.

Fermentation and Extraction Workflow

The general workflow for the isolation and purification of Aranciamycin from a Streptomyces culture is depicted below.

References

- 1. droracle.ai [droracle.ai]

- 2. Anthracycline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mitochondria Death/Survival Signaling Pathways in Cardiotoxicity Induced by Anthracyclines and Anticancer-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

An In-depth Technical Guide to the Aranciamycin Biosynthesis Pathway in Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin (B1207162) is a polyketide antibiotic belonging to the anthracycline family, a class of compounds renowned for their potent antitumor properties. Produced by actinomycetes, particularly species of Streptomyces, aranciamycin and its derivatives have demonstrated significant biological activities, including the inhibition of DNA synthesis in tumor cells. Understanding the intricate biosynthetic pathway of aranciamycin is paramount for harnessing its therapeutic potential through metabolic engineering and combinatorial biosynthesis to generate novel, more effective analogs. This guide provides a comprehensive technical overview of the aranciamycin biosynthesis pathway, consolidating current knowledge on its genetic basis, enzymatic machinery, and regulatory aspects.

Aranciamycin Biosynthetic Gene Cluster (BGC)

The biosynthesis of aranciamycin is orchestrated by a dedicated gene cluster containing all the necessary enzymatic machinery. While the complete and fully annotated aranciamycin biosynthetic gene cluster from its native producer, Streptomyces echinatus, is not detailed in a single comprehensive publication, studies involving its heterologous expression have provided significant insights. Aranciamycin is classified as a type II polyketide, and its biosynthesis follows a conserved paradigm for this class of molecules, involving a core polyketide synthase (PKS) and a suite of tailoring enzymes.

The core of the biosynthetic machinery is a type II PKS, which iteratively condenses simple carboxylic acid units to form the polyketide backbone. This process involves a minimal PKS complex typically comprising a ketosynthase (KSα and KSβ, the latter also known as the chain length factor or CLF) and an acyl carrier protein (ACP). Following the synthesis of the polyketide chain, a series of tailoring enzymes, including cyclases, aromatases, oxygenases, methyltransferases, and glycosyltransferases, modify the initial backbone to yield the final aranciamycin structure.

Proposed Biosynthesis Pathway of Aranciamycin

Based on the well-characterized biosynthesis of related anthracyclines such as steffimycin (B1681132) and daunorubicin, a putative pathway for aranciamycin can be proposed. The pathway commences with the formation of the polyketide backbone, followed by a series of tailoring reactions.

Polyketide Backbone Synthesis

The biosynthesis is initiated by a type II polyketide synthase (PKS) that utilizes a starter unit, likely acetyl-CoA, and multiple extender units, typically malonyl-CoA. The PKS complex, consisting of ketosynthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), catalyzes the iterative Claisen condensation of these precursor molecules to form a linear polyketide chain.

Cyclization and Aromatization

Once the full-length polyketide chain is assembled, it undergoes a series of cyclization and aromatization reactions, catalyzed by specific cyclases (CYC) and aromatases (ARO). These enzymatic steps are crucial for the formation of the characteristic tetracyclic ring structure of the anthracycline core.

Post-PKS Tailoring Modifications

The tetracyclic intermediate is then subjected to a cascade of tailoring modifications to achieve the final structure of aranciamycin. These modifications are catalyzed by a variety of enzymes encoded within the gene cluster:

-

Oxygenases (Monooxygenases/Dioxygenases): These enzymes introduce hydroxyl groups at specific positions on the aromatic core.

-

Methyltransferases (MTs): These enzymes add methyl groups, utilizing S-adenosyl methionine (SAM) as a methyl donor.

-

Glycosyltransferases (GTs): A key step in the biosynthesis of many bioactive natural products is the attachment of sugar moieties. In the case of aranciamycin, a flexible glycosyltransferase is responsible for attaching a deoxysugar unit to the aglycone. This glycosylation is often critical for the biological activity of the compound.

The following diagram illustrates the proposed biosynthetic pathway for aranciamycin.

Regulation of Aranciamycin Biosynthesis

The production of secondary metabolites like aranciamycin in Streptomyces is tightly regulated. This regulation occurs at multiple levels, from pathway-specific regulators within the gene cluster to global regulators that respond to nutritional and environmental signals.

A common feature in antibiotic biosynthetic gene clusters is the presence of one or more regulatory genes. For type II polyketide gene clusters, these often include Streptomyces antibiotic regulatory proteins (SARPs). These proteins are pathway-specific transcriptional activators that control the expression of the biosynthetic genes. It is highly probable that the aranciamycin gene cluster contains a SARP-like regulator that positively controls its own biosynthesis.

Global regulators, which are not located within the gene cluster, also play a crucial role. These can respond to factors such as carbon and nitrogen availability, phosphate (B84403) limitation, and the presence of signaling molecules like γ-butyrolactones.

The following diagram depicts a simplified model of the regulatory cascade that likely controls aranciamycin production.

Quantitative Data

Quantitative data on aranciamycin biosynthesis is sparse in the literature. However, studies on the heterologous expression of the aranciamycin gene cluster provide some insights into production levels under specific laboratory conditions. The following table summarizes relative production data from a study utilizing Streptomyces albus as a heterologous host.

| Strain/Condition | Relative Aranciamycin Production (Normalized) |

| S. albus SAM2 ara⁺ (wild type) | 1.00 |

| Mutant Strain 1 | Varies (data presented as a range in original study) |

| Mutant Strain 2 | Varies (data presented as a range in original study) |

| ... (other mutant strains) | ... |

| Data adapted from a study on the chromosomal position effect on heterologous expression. Absolute production values were not provided. |

Experimental Protocols

Heterologous Expression of the Aranciamycin Biosynthetic Gene Cluster

The heterologous expression of the aranciamycin BGC in a host like Streptomyces albus is a key experimental strategy to study its function and produce novel derivatives.

Objective: To express the aranciamycin BGC in a heterologous host to confirm gene cluster function and facilitate production.

Methodology:

-

Gene Cluster Cloning:

-

A cosmid library of the genomic DNA from the native aranciamycin producer (Streptomyces echinatus) is constructed.

-

The library is screened using probes designed from conserved sequences of type II PKS genes.

-

Positive cosmids containing the aranciamycin BGC are identified and sequenced.

-

-

Construction of the Expression Plasmid:

-

The entire aranciamycin BGC is cloned into a suitable E. coli-Streptomyces shuttle vector (e.g., a vector with an integrative element like the φC31 attP site and a constitutive promoter like ermEp*).

-

-

Transformation of the Heterologous Host:

-

The resulting expression plasmid is introduced into a suitable heterologous host, such as Streptomyces albus or Streptomyces coelicolor, via protoplast transformation or intergeneric conjugation from E. coli.

-

-

Cultivation and Fermentation:

-

The recombinant Streptomyces strain is cultivated in a suitable production medium (e.g., R5A medium).

-

Fermentation is carried out for a specific duration (e.g., 5-7 days) at an optimal temperature (e.g., 28-30°C) with shaking.

-

-

Extraction and Analysis of Aranciamycin:

-

The culture broth is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is concentrated in vacuo.

-

The crude extract is analyzed for the presence of aranciamycin and its derivatives using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

-

-

Structure Elucidation:

-

Produced compounds are purified using chromatographic techniques (e.g., preparative HPLC).

-

The structures of the isolated compounds are determined by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

-

The following diagram illustrates a typical workflow for the heterologous expression of a natural product biosynthetic gene cluster.

Conclusion and Future Perspectives

The biosynthesis of aranciamycin is a complex process involving a type II polyketide synthase and a series of tailoring enzymes, all encoded within a dedicated gene cluster and subject to intricate regulatory control. While the complete pathway has not been fully elucidated in a single study, a combination of heterologous expression experiments and analogies to other well-characterized anthracycline pathways provides a solid framework for understanding its biogenesis.

Future research should focus on the detailed biochemical characterization of each enzyme in the aranciamycin pathway to precisely delineate their functions and substrate specificities. A deeper understanding of the regulatory networks governing the expression of the aranciamycin gene cluster will be crucial for developing rational strategies to improve production titers. Such knowledge will not only advance our fundamental understanding of natural product biosynthesis but also pave the way for the engineered production of novel aranciamycin analogs with potentially enhanced therapeutic properties for drug development.

Aranciamycin mechanism of action as an anticancer agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin (B1207162), a member of the anthracycline class of antibiotics, has demonstrated notable anticancer properties. This technical guide provides an in-depth exploration of its core mechanism of action, drawing from studies on aranciamycin and its structural analogues. The primary modes of its antitumor activity are believed to involve DNA intercalation, inhibition of topoisomerase II, generation of reactive oxygen species (ROS), and the subsequent induction of apoptosis and cell cycle arrest. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key molecular pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction

Anthracyclines are a cornerstone of cancer chemotherapy, renowned for their broad-spectrum efficacy against a variety of hematological and solid tumors.[1] Aranciamycin, a naturally occurring anthracycline produced by Streptomyces species, has emerged as a compound of interest due to its cytotoxic effects on cancer cells.[2][3] Like other members of its class, such as doxorubicin (B1662922) and daunorubicin, aranciamycin's complex tetracyclic ring structure is central to its biological activity.[4] Understanding the precise molecular interactions and cellular consequences of aranciamycin treatment is critical for its potential development as a therapeutic agent. This guide aims to provide a detailed technical overview of its anticancer mechanism of action.

Core Mechanisms of Action

The anticancer effects of aranciamycin are multifaceted, primarily targeting fundamental cellular processes to induce cancer cell death.

DNA Intercalation

A principal mechanism of action for anthracyclines is their ability to intercalate into the DNA double helix.[4] The planar aromatic structure of aranciamycin allows it to insert itself between DNA base pairs, leading to a distortion of the DNA structure. This physical obstruction interferes with essential DNA-dependent processes such as replication and transcription, ultimately halting cell proliferation.[4][5] Studies on related compounds have shown that this intercalation can inhibit DNA synthesis.[2]

Topoisomerase II Inhibition

Aranciamycin is also proposed to act as a topoisomerase II inhibitor. Topoisomerase II is a vital enzyme that resolves DNA topological challenges during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[6][7] Anthracyclines stabilize the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[6] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.[8]

Generation of Reactive Oxygen Species (ROS)

A significant contributor to the cytotoxicity of anthracyclines is the generation of reactive oxygen species (ROS).[9] The quinone moiety in the aranciamycin structure can undergo redox cycling, leading to the formation of superoxide (B77818) radicals and hydrogen peroxide.[9] This process can occur in various cellular compartments, including the mitochondria.[9] The resulting oxidative stress inflicts damage on cellular components, including lipids, proteins, and DNA, further contributing to the induction of apoptosis.[10][11]

Induction of Apoptosis and Cell Cycle Arrest

The culmination of DNA damage and oxidative stress induced by aranciamycin is the activation of programmed cell death, or apoptosis.[12] DNA damage response pathways are activated, leading to the upregulation of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis.[8][13] Furthermore, the cellular damage often triggers cell cycle checkpoints, leading to arrest at various phases of the cell cycle, preventing the proliferation of damaged cells.[12]

Quantitative Data

The cytotoxic activity of aranciamycin and its analogues has been evaluated against several human cancer cell lines. The available data, while limited, provides insight into its potency.

| Compound(s) | Cell Line(s) | IC50 Value(s) | Reference(s) |

| Aranciamycins I, J, A, and Aranciamycin | Panel of human cancer cell lines | > 7.5 µM | [3] |

| Aranciamycin | Yoshida sarcoma tumor cells | Inhibition of DNA synthesis observed | [2] |

Note: The available data often provides a threshold of activity rather than specific IC50 values for a broad range of cell lines.

Signaling Pathways

The cellular response to aranciamycin-induced damage involves a complex network of signaling pathways. Based on the known mechanisms of anthracyclines, the following pathways are likely to be modulated:

-

DNA Damage Response (DDR) Pathway: The accumulation of DNA double-strand breaks activates sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including p53 and CHK2, to initiate cell cycle arrest and apoptosis.

-

Apoptotic Pathways: Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways can be activated. The intrinsic pathway is triggered by cellular stress and DNA damage, leading to the release of cytochrome c from the mitochondria and the formation of the apoptosome.

-

Oxidative Stress Response Pathways: The generation of ROS activates antioxidant response pathways, such as the Nrf2 pathway, as a cellular defense mechanism. However, overwhelming oxidative stress will lead to cell death.

Caption: Aranciamycin's multifaceted mechanism of action.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the anticancer mechanism of action of aranciamycin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of aranciamycin on cancer cells and calculate its half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

RPMI-1640 or DMEM medium with 10% FBS

-

Aranciamycin stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

CO2 incubator

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.[14]

-

Prepare serial dilutions of aranciamycin in culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of aranciamycin and incubate for 48 hours.[14]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by aranciamycin.

Materials:

-

Cancer cells

-

Aranciamycin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with aranciamycin at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

Objective: To determine the effect of aranciamycin on cell cycle progression.

Materials:

-

Cancer cells

-

Aranciamycin

-

70% cold ethanol (B145695)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with aranciamycin for 24 hours.

-

Harvest and fix the cells in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry.[15]

Topoisomerase II Inhibition Assay

Objective: To assess the inhibitory effect of aranciamycin on topoisomerase II activity.

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

Aranciamycin

-

Reaction buffer

-

ATP

-

Agarose (B213101) gel electrophoresis system

Procedure:

-

Set up reaction mixtures containing topoisomerase II, kDNA, and varying concentrations of aranciamycin in the reaction buffer.

-

Initiate the reaction by adding ATP and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analyze the DNA products by agarose gel electrophoresis. Inhibition of topoisomerase II will result in the persistence of catenated kDNA.[16]

Reactive Oxygen Species (ROS) Measurement

Objective: To measure the intracellular generation of ROS induced by aranciamycin.

Materials:

-

Cancer cells

-

Aranciamycin

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with aranciamycin for a specified time.

-

Load the cells with DCFH-DA and incubate for 30 minutes.

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity, which is proportional to the amount of intracellular ROS, using a fluorescence microscope or flow cytometer.

Conclusion

Aranciamycin exhibits significant potential as an anticancer agent through a multi-pronged mechanism of action that is characteristic of the anthracycline class. Its ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species collectively contributes to the induction of apoptosis and cell cycle arrest in cancer cells. While further research is required to fully elucidate its specific molecular targets and to establish a more comprehensive cytotoxicity profile across a wider range of cancer types, the existing evidence strongly supports its continued investigation in preclinical and potentially clinical settings. The detailed experimental protocols provided herein offer a robust framework for future studies aimed at unraveling the full therapeutic potential of aranciamycin.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intercalation of anthracyclines into living cell DNA analyzed by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the potential anticancer activities of antibiotics as topoisomerase II inhibitors and DNA intercalators: in vitro, molecular docking, molecular dynamics, and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis induced by anthracycline antibiotics in P388 parent and multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanisms of Anthracycline-Enhanced Reactive Oxygen Metabolism in Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting Reactive Oxygen Species Capacity of Tumor Cells with Repurposed Drug as an Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Anticancer property of sediment actinomycetes against MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 16. Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Aranciamycin's Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin, an anthracycline antibiotic produced by Streptomyces species, has demonstrated notable biological activity against Gram-positive bacteria. This technical guide provides an in-depth analysis of its antibacterial properties, drawing from available scientific literature. It outlines the current understanding of Aranciamycin's mechanism of action, presents available quantitative data on its efficacy, details relevant experimental protocols for its assessment, and provides visual representations of its molecular pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Introduction

The rise of antibiotic-resistant Gram-positive pathogens presents a significant challenge to global health. This has spurred research into novel antimicrobial compounds, including those from natural sources. Aranciamycin, a member of the anthracycline class of antibiotics, has been identified as a compound with selective activity against these challenging bacteria. This guide synthesizes the existing data on Aranciamycin's bioactivity to provide a foundational resource for further investigation and drug development efforts.

Quantitative Data on Biological Activity

While specific Minimum Inhibitory Concentration (MIC) values for Aranciamycin against a broad panel of Gram-positive bacteria are not extensively detailed in the available literature, studies have reported on its general cytotoxic effects. The following table summarizes the available quantitative data for Aranciamycin and its derivatives.

| Compound(s) | Organism(s) | Assay Type | Value | Citation |

| Aranciamycins I, J, A, and Aranciamycin | Gram-positive bacteria | Cytotoxicity | IC50 >1.1 μM | [1][2] |

| Aranciamycins I, J, A, and Aranciamycin | Gram-negative bacteria and fungi | Cytotoxicity | IC50 >30 μM | [1][2] |

| Aranciamycin Anhydride | Bacillus subtilis | Antibacterial Activity | Weak inhibition | [2] |

Note: IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. While related to MIC, it is not a direct measure of the minimum concentration needed to inhibit bacterial growth.

Mechanism of Action

As an anthracycline, the primary mechanism of action for Aranciamycin against Gram-positive bacteria is believed to be the inhibition of nucleic acid synthesis. This is consistent with findings that Aranciamycin and its derivatives inhibit DNA synthesis in tumor cells.[2] The proposed pathway involves two key steps:

-

DNA Intercalation: The planar aromatic core of the Aranciamycin molecule inserts itself between the base pairs of the bacterial DNA helix. This distorts the DNA structure, interfering with processes like replication and transcription.

-

Inhibition of Type II Topoisomerases: Aranciamycin is thought to inhibit the function of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA supercoiling during replication. By stabilizing the enzyme-DNA complex after the DNA has been cleaved, Aranciamycin prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately, cell death.

Signaling Pathway Diagram

Caption: Proposed mechanism of Aranciamycin in Gram-positive bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activity of Aranciamycin against Gram-positive bacteria.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method is a standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.

a. Materials:

-

Aranciamycin stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Positive control (broth with inoculum, no antibiotic).

-

Negative control (broth only).

b. Protocol:

-

Prepare serial two-fold dilutions of Aranciamycin in CAMHB across the wells of the 96-well plate.

-

Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of Aranciamycin in a well with no visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of Aranciamycin to inhibit the supercoiling activity of DNA gyrase.

a. Materials:

-

Purified DNA gyrase enzyme.

-

Relaxed plasmid DNA (e.g., pBR322).

-

Assay buffer containing ATP.

-

Aranciamycin at various concentrations.

-

Agarose (B213101) gel electrophoresis equipment.

-

DNA staining agent (e.g., ethidium (B1194527) bromide).

b. Protocol:

-

In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of Aranciamycin.

-

Initiate the reaction by adding DNA gyrase.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a proteinase.

-

Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Visualize the DNA bands under UV light after staining. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control without Aranciamycin.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating Aranciamycin.

Conclusion

Aranciamycin demonstrates selective cytotoxic activity against Gram-positive bacteria, likely through the inhibition of DNA synthesis via DNA intercalation and targeting of type II topoisomerases. While the currently available public data lacks a detailed profile of its Minimum Inhibitory Concentrations against a wide array of Gram-positive pathogens, its classification as an anthracycline and initial findings provide a strong rationale for its further investigation. The experimental protocols and workflows detailed in this guide offer a framework for future studies aimed at fully characterizing Aranciamycin's antibacterial potential and elucidating its precise mechanism of action. Such research is vital for the development of new therapeutic strategies to combat the growing threat of antibiotic-resistant bacteria.

References

Aranciamycin as a Potent Inhibitor of Bacterial Collagenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of aranciamycin (B1207162), an anthracycline antibiotic, and its significant inhibitory activity against collagenase. The document details the quantitative inhibition data, outlines the experimental protocols for assessing this inhibition, and visually represents the direct inhibitory mechanism. This guide is intended for researchers and professionals in drug discovery and development who are exploring novel enzyme inhibitors.

Introduction

Collagenases are a class of matrix metalloproteinases (MMPs) that play a crucial role in the degradation of extracellular matrix collagen.[1] While essential for physiological processes like tissue remodeling and wound healing, excessive collagenase activity is implicated in various pathological conditions, including bacterial infections, rheumatoid arthritis, and cancer metastasis.[1][2] The identification of potent and specific collagenase inhibitors is therefore a significant area of therapeutic research.

Aranciamycin, a naturally occurring anthracycline antibiotic, has been identified as a potent inhibitor of Clostridium histolyticum collagenase.[3][4] This guide synthesizes the available technical data on aranciamycin's anti-collagenolytic properties, providing a valuable resource for further investigation and development.

Quantitative Inhibition Data

Aranciamycin demonstrates significant and specific inhibitory activity against Clostridium histolyticum collagenase. The key quantitative measure of its potency is the half-maximal inhibitory concentration (IC50). Notably, aranciamycin shows selectivity for collagenase, with minimal to no inhibition of other proteases like elastase and trypsin at comparable concentrations.[3]

A study by Bols et al. (1992) established the following inhibitory values for aranciamycin and its derivatives.[3] The data highlights that modifications to the sugar ring or the B and D rings of the aglycone resulted in a loss of activity, whereas esterification of the tertiary alcohol at C-9 led to increased potency.[3]

| Compound | Target Enzyme | IC50 (M) | Notes |

| Aranciamycin (1) | Clostridium histolyticum Collagenase | 3.7 x 10⁻⁷ | - |

| Aranciamycin Derivatives (2-13) | Clostridium histolyticum Collagenase | Varied | Modifications at the sugar ring or rings B and D of the aglycone led to loss of activity. Esterification at C-9 increased potency. |

| Aranciamycin (1) | Elastase | > 10⁻⁵ | No significant inhibition observed. |

| Aranciamycin (1) | Trypsin | > 10⁻⁵ | No significant inhibition observed. |

Mechanism of Action

The available literature suggests that aranciamycin and other anthracyclines act as direct inhibitors of bacterial collagenase.[3][5] The inhibitory mechanism is likely independent of chelation of Ca²⁺ or Zn²⁺ ions, which are essential for collagenase activity and stability.[5] This points towards a direct binding interaction between aranciamycin and the enzyme.

Caption: Direct inhibition of collagenase by aranciamycin.

Experimental Protocols

The following section details the methodology for determining the collagenase inhibitory activity of aranciamycin. This protocol is based on the methods described for assessing bacterial collagenase inhibition.[3]

Materials and Reagents

-

Clostridium histolyticum collagenase

-

Aranciamycin

-

Synthetic collagenase substrate (e.g., N-(3-[2-furyl]acryloyl)-Leu-Gly-Pro-Ala, FALGPA)[6]

-

Tricine buffer (pH 7.5)[6]

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution[2]

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340-345 nm[6][7]

Assay Procedure

The following workflow outlines the steps for the collagenase inhibition assay.

Caption: Experimental workflow for collagenase inhibition assay.

Detailed Steps:

-

Compound Preparation: Prepare stock solutions of aranciamycin in DMSO. Create a series of dilutions at various concentrations to determine the IC50 value.[2]

-

Enzyme and Substrate Preparation: Prepare a working solution of Clostridium histolyticum collagenase in Tricine buffer (pH 7.5). Also, prepare a solution of the FALGPA substrate.[6]

-

Assay Reaction:

-

In a 96-well microplate, add the collagenase solution to each well.

-

Add the different concentrations of the aranciamycin solutions to the respective wells. Include a control well with DMSO but no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture at 25°C for 30 minutes.[6]

-

Initiate the reaction by adding the FALGPA substrate solution to all wells.

-

Incubate the plate at 25°C for 15 minutes.[6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the samples at 340 nm using a spectrophotometer.[6]

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100[6]

-

Plot the percentage of inhibition against the logarithm of the aranciamycin concentration.

-

The IC50 value is determined from the resulting dose-response curve.[2]

-

Conclusion

Aranciamycin has been demonstrated to be a potent and selective inhibitor of bacterial collagenase.[3] The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring aranciamycin and its derivatives as potential therapeutic agents for conditions characterized by excessive collagenase activity. Further studies are warranted to elucidate the precise binding mode of aranciamycin to collagenase and to evaluate its efficacy and safety in preclinical models.

References

- 1. agscientific.com [agscientific.com]

- 2. Discovery of New Microbial Collagenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. [Studies on collagenase inhibitors. III. Inhibitory effects of anthracyclines on bacterial collagenase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 7. Collagenase Activity Assay Kit (Colorimetric) (ab196999) | Abcam [abcam.com]

The Core of Aranciamycin Derivatives: A Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Aranciamycin and its derivatives represent a compelling class of anthracycline antibiotics with significant potential in oncology and infectious disease research. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics. This document outlines the quantitative biological data, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways implicated in their mechanism of action.

Structure-Activity Relationship of Aranciamycin Derivatives

The biological activity of Aranciamycin derivatives is intricately linked to their chemical structure. Modifications to the tetracyclic backbone, the sugar moieties, and various functional groups have been shown to significantly impact their cytotoxic and antimicrobial potency. The following tables summarize the quantitative data from various studies, providing a clear comparison of the activities of different analogs.

Anticancer Activity

The antitumor potential of Aranciamycin derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for assessing cytotoxicity.

| Compound | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |

| Aranciamycin | Yoshida Sarcoma | - | Natural Product | [1] |

| Aranciamycins I & J | Human Cancer Cell Lines | > 7.5 | New marine-derived analogs | [2] |

| Aranciamycins I, J, A, & 4 | Human Cancer Cell Lines | > 7.5 | Marine-derived analogs | [1] |

| Tetracenoquinocin A | HepG2 | 5.57 | New anthracycline-type metabolite | [1] |

| Tetracenoquinocin A | A549 | 24.30 | New anthracycline-type metabolite | [1] |

| Tetracenoquinocin A | HCT-116 | 20.82 | New anthracycline-type metabolite | [1] |

| Dermacozine G | K562 (Leukemia) | 7 | Phenazine derivative from deep-sea dermacocci | [1] |

| Dermacozine F | K562 (Leukemia) | 9 | Phenazine derivative from deep-sea dermacocci | [1] |

Key Observations:

-

The substitution pattern on the anthracycline core plays a critical role in determining cytotoxic potency.

-

The nature and position of sugar moieties can influence DNA binding and overall activity[3].

-

Specific derivatives show selective cytotoxicity against different cancer cell lines, highlighting the potential for targeted therapy development.

Antimycobacterial Activity

Several Aranciamycin derivatives have demonstrated promising activity against Mycobacterium tuberculosis and other mycobacterial species. The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial efficacy.

| Compound | Bacterial Strain | IC50 (µM) | Key Structural Features | Reference |

| Aranciamycins I & J | M. bovis BCG | 0.7 - 1.7 | New marine-derived analogs | [2] |

| Aranciamycins I, J, A, & 4 | M. bovis BCG | 0.7 - 1.7 | Marine-derived analogs | [1][4] |

| Aranciamycins I, J, A, & 4 | Gram-positive bacteria | > 1.1 | Marine-derived analogs | [2] |

| Aranciamycins I, J, A, & 4 | Gram-negative bacteria | > 30 | Marine-derived analogs | [2] |

| Aranciamycin K | Streptococcus agalactiae | 11.5 (MIC) | Marine-derived analog | [5] |

Key Observations:

-

Aranciamycin derivatives exhibit selective activity, being more potent against Gram-positive bacteria and mycobacteria than Gram-negative bacteria[2].

-

The structural features contributing to antimycobacterial activity may differ from those required for anticancer effects, suggesting the potential for developing derivatives with specific antimicrobial profiles.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of the biological activities of Aranciamycin derivatives. The following sections provide methodologies for key assays.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom microplates

-

Aranciamycin derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Aranciamycin derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value using a suitable software.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. The MIC is determined by observing the lowest concentration of the agent that prevents visible bacterial growth after incubation.

Materials:

-

Bacterial strains (e.g., Mycobacterium bovis BCG, Staphylococcus aureus)

-

Appropriate broth medium (e.g., Middlebrook 7H9 for mycobacteria, Mueller-Hinton Broth for other bacteria)

-

96-well microplates

-

Aranciamycin derivatives

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Microplate reader or visual inspection

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the Aranciamycin derivatives in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well after inoculation.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours (or longer for slow-growing mycobacteria).

-

MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm with a microplate reader. The MIC is the lowest concentration of the compound that shows no visible growth.

Signaling Pathways and Mechanisms of Action

Aranciamycin derivatives, as members of the anthracycline family, are believed to exert their biological effects through multiple mechanisms, primarily targeting fundamental cellular processes. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.

DNA Intercalation and Topoisomerase II Inhibition

A primary mechanism of action for anthracyclines is their ability to intercalate into DNA and inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.

Caption: Aranciamycin's mechanism of action.

Induction of Apoptosis

The DNA damage induced by Aranciamycin derivatives triggers a cascade of signaling events that ultimately lead to programmed cell death, or apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Aranciamycins I and J, Antimycobacterial Anthracyclines from an Australian Marine-Derived Streptomyces sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deoxyribonucleic acid binding studies on several new anthracycline antitumor antibiotics. Sequence preference and structure--activity relationships of marcellomycin and its analogues as compared to adriamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Aranciamycin Anhydride: A Technical Overview of its Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aranciamycin (B1207162) anhydride (B1165640) is an anthracycline-type antibiotic isolated from Streptomyces species. As a member of the anthracycline class of natural products, which includes potent and widely used anticancer agents like doxorubicin, aranciamycin anhydride and its related compounds have garnered interest for their potential biological activities. This technical guide provides a comprehensive overview of the known biological properties of aranciamycin anhydride, with a focus on its antibacterial and cytotoxic effects. The information is presented to support further research and development in the fields of microbiology and oncology.

Antibacterial Activity

Related aranciamycin compounds, however, have shown more pronounced and selective antibacterial effects. A study on aranciamycins I, J, A, and aranciamycin demonstrated moderate and selective cytotoxicity against Gram-positive bacteria, with IC50 values greater than 1.1 μM.[1][3] Notably, these compounds were significantly more potent against the Mycobacterium tuberculosis surrogate, M. bovis bacille Calmette-Guérin, with IC50 values ranging from 0.7 to 1.7 μM.[1][3] In contrast, these aranciamycins were noncytotoxic when tested against selected Gram-negative bacteria and fungi, with IC50 values exceeding 30 μM.[1][3]

Quantitative Data on Antibacterial Activity of Aranciamycin Congeners

| Compound/Extract | Organism | Activity (IC50/MIC) | Reference |

| Aranciamycins I, J, A, and Aranciamycin | Gram-positive bacteria | IC50 > 1.1 μM | [1][3] |

| Aranciamycins I, J, A, and Aranciamycin | M. bovis BCG | IC50 = 0.7-1.7 μM | [1][3] |

| Aranciamycins I, J, A, and Aranciamycin | Gram-negative bacteria | IC50 > 30 μM | [1][3] |

| Aranciamycins I, J, A, and Aranciamycin | Fungi | IC50 > 30 μM | [1][3] |

Anticancer Activity

The cytotoxic potential of aranciamycin anhydride and related compounds against various cancer cell lines has been investigated. While specific IC50 values for aranciamycin anhydride are not detailed in the available search results, related aranciamycins have shown moderate cytotoxicity against a panel of human cancer cell lines, with IC50 values reported to be greater than 7.5 μM.[1][3]

A closely related new anthracycline-type metabolite, designated as tetracenoquinocin A, isolated from Streptomyces sp. NEAU-L3, demonstrated potent cytotoxic activity against three human cancer cell lines:[1]

-

HepG2 (Hepatocellular carcinoma): IC50 = 5.57 μM[1]

-

A549 (Lung carcinoma): IC50 = 24.30 μM[1]

-

HCT-116 (Colon carcinoma): IC50 = 20.82 μM[1]

Quantitative Data on Anticancer Activity of Aranciamycin and Related Compounds

| Compound | Cell Line | Cell Type | Activity (IC50) | Reference |

| Aranciamycins I, J, A, and Aranciamycin | Human cancer cell panel | Various | > 7.5 μM | [1][3] |

| Tetracenoquinocin A | HepG2 | Hepatocellular carcinoma | 5.57 μM | [1] |

| Tetracenoquinocin A | A549 | Lung carcinoma | 24.30 μM | [1] |

| Tetracenoquinocin A | HCT-116 | Colon carcinoma | 20.82 μM | [1] |

Mechanism of Action

The mechanism of action of aranciamycin anhydride is believed to be consistent with that of other anthracycline antibiotics. The primary modes of action for this class of compounds include:

-

DNA Intercalation: Anthracyclines insert themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby interfering with fundamental cellular processes such as DNA replication and transcription.

-

Topoisomerase II Inhibition: These compounds can stabilize the complex formed between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering apoptotic cell death.

-

Generation of Reactive Oxygen Species (ROS): Anthracyclines can undergo redox cycling, leading to the production of highly reactive free radicals. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to their cytotoxic effects.

The culmination of these actions is the induction of apoptosis, or programmed cell death, in susceptible cells. This process is mediated by complex signaling pathways.

Apoptotic Signaling Pathway

The induction of apoptosis by anthracyclines can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Aranciamycin anhydride

-

Bacillus subtilis (or other test organism)

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the test organism overnight in the appropriate broth medium.

-

Dilute the overnight culture to achieve a standardized inoculum, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL) in the test medium.

-

-

Preparation of Aranciamycin Anhydride Dilutions:

-

Prepare a stock solution of aranciamycin anhydride in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the broth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted compound.

-

Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

-

Incubate the plate at the optimal growth temperature for the test organism (e.g., 37°C for B. subtilis) for 16-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is defined as the lowest concentration of aranciamycin anhydride at which there is no visible growth of the bacteria.

-

Determination of Cytotoxicity by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Aranciamycin anhydride

-

Human cancer cell line (e.g., HepG2, A549, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

-

Compound Treatment:

-

Prepare a stock solution of aranciamycin anhydride in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and replace it with the medium containing the various concentrations of aranciamycin anhydride.

-

Include untreated control wells (cells in medium only) and vehicle control wells (cells in medium with the highest concentration of the solvent used).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability.

-

Conclusion

Aranciamycin anhydride exhibits weak and narrow-spectrum antibacterial activity. However, related aranciamycin compounds have demonstrated more promising and selective antibacterial and antimycobacterial properties. The anticancer activity of aranciamycins warrants further investigation, with a related compound showing potent cytotoxicity against several human cancer cell lines. The mechanism of action is consistent with other anthracyclines, primarily involving DNA damage and the induction of apoptosis. The provided experimental protocols offer a foundation for the standardized evaluation of the biological properties of aranciamycin anhydride and its derivatives. Further research is necessary to fully elucidate the therapeutic potential of this class of natural products.

References

Aranciamycin: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aranciamycin, an anthracycline antibiotic, exhibits promising antitumor and antibacterial properties.[1] A thorough understanding of its physicochemical characteristics, particularly its solubility and stability in various solvent systems, is paramount for advancing its preclinical and clinical development. This technical guide provides a comprehensive overview of the known solubility and stability profiles of Aranciamycin and related anthracyclines. Due to the limited availability of quantitative data for Aranciamycin, this document leverages established knowledge of the broader anthracycline class to infer potential properties and outline robust experimental protocols for their determination. This guide is intended to serve as a valuable resource for researchers engaged in the formulation, analytical development, and biological evaluation of Aranciamycin.

Introduction to Aranciamycin

Aranciamycin is a glycosidic anthracycline antibiotic produced by Streptomyces species.[1][2] Like other members of the anthracycline family, such as doxorubicin (B1662922) and daunorubicin, its chemical structure features a tetracyclic aglycone linked to a sugar moiety.[2] This structural motif is crucial for its biological activity, which is believed to involve intercalation into DNA and inhibition of topoisomerase II. The unique structural features of Aranciamycin may confer distinct solubility and stability properties compared to other anthracyclines, necessitating specific investigation for optimal formulation and handling.

Solubility Profile

Precise quantitative solubility data for Aranciamycin in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative information and data from closely related compounds provide valuable insights.

Qualitative Solubility

A product data sheet for Aranciamycin A indicates that it is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO).[1] This is consistent with the general solubility characteristics of many anthracyclines, which are often soluble in polar aprotic solvents and lower alcohols.[3][4]

Quantitative Solubility Data (Illustrative Examples for Anthracyclines)

To provide a framework for understanding the potential solubility of Aranciamycin, the following table summarizes quantitative solubility data for other relevant antibiotics. It is crucial to note that these values are for comparative purposes and the solubility of Aranciamycin must be experimentally determined.

| Compound | Solvent | Solubility (mg/mL) | Reference |

| Doxorubicin Hydrochloride | Water | 10 | Toku-E |

| DMSO | >10 | Toku-E | |

| Daunorubicin Hydrochloride | Water | 50 | Toku-E |

| Methanol | 20 | Toku-E | |

| Mitoxantrone | Water | 1 | Toku-E |

| DMSO | 2 | Toku-E |

Stability Profile

The stability of Aranciamycin is a critical parameter influencing its shelf-life, formulation, and therapeutic efficacy. The stability of anthracyclines is known to be influenced by factors such as pH, temperature, light, and the presence of metal ions.[5][6]

pH-Dependent Stability

Studies on other anthracyclines, such as daunorubicin, have shown that their stability is highly dependent on the pH of the solution.[5] Generally, anthracyclines exhibit the greatest stability in slightly acidic conditions (pH 4-6).[5] In acidic solutions, the primary degradation pathway is often the hydrolysis of the glycosidic bond, leading to the formation of the aglycone and the sugar moiety. In alkaline conditions, other degradation reactions, including oxidation and rearrangements, can occur.[7]

Temperature and Light Sensitivity

Anthracyclines are known to be sensitive to both temperature and light. For long-term storage, Aranciamycin A is recommended to be stored at -20°C.[1] Exposure to light can lead to photodegradation. Therefore, it is essential to protect solutions of Aranciamycin from light.

Stability in Infusion Fluids (Illustrative for Anthracyclines)

The stability of anthracyclines in common intravenous infusion fluids is a key consideration for clinical administration. The following table summarizes the stability of several anthracyclines in different infusion fluids.

| Anthracycline | Infusion Fluid (at ambient temperature) | Stability (Time to 10% degradation) | Reference |

| Doxorubicin | 5% Dextrose (D5W) | > 48 hours | [8] |

| 0.9% Sodium Chloride (NS) | > 48 hours | [8] | |

| Daunorubicin | 5% Dextrose (D5W) | > 48 hours | [8] |

| 0.9% Sodium Chloride (NS) | > 48 hours | [8] | |

| Lactated Ringer's (LR) | > 48 hours | [8] | |

| Aclacinomycin A | 5% Dextrose (D5W) | > 48 hours | [8] |

| 0.9% Sodium Chloride (NS) | > 48 hours | [8] | |

| Lactated Ringer's (LR) | > 48 hours | [8] |

Experimental Protocols

To obtain precise and reliable data for Aranciamycin, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of Aranciamycin is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol (B145695), methanol, DMSO, etc.).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or shaker (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are centrifuged or filtered (using a filter compatible with the solvent that does not bind the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Aranciamycin in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.

-

Data Analysis: The solubility is reported in units such as mg/mL or mol/L.

Stability Assessment: HPLC-Based Stability-Indicating Method